3-Fluorophenylacetylene (CAS 2561-17-3) is a structurally precise, meta-fluorinated terminal alkyne procured as a specialized building block for Sonogashira cross-couplings, click chemistry (CuAAC/RuAAC), and direct C-H functionalization. Its primary procurement value lies in its distinct electronic signature: the meta-positioned fluorine atom exerts a strong inductive electron-withdrawing effect (-I) without the resonance electron-donating effect (+R) characteristic of ortho or para isomers[1]. This specific electronic balance makes it a highly predictable precursor for synthesizing 19F-labeled pharmaceuticals, agrochemicals, and advanced functional materials, ensuring consistent reactivity in transition-metal-catalyzed workflows where precise electronic tuning is mandatory.
Substituting 3-fluorophenylacetylene with its structural isomers (such as 4-fluorophenylacetylene) or unsubstituted phenylacetylene frequently leads to catastrophic reaction failures or significant yield drops in sensitive catalytic cycles [1]. The para-fluoro isomer alters the electron density of the alkyne through resonance donation, which can completely deactivate the alkyne towards specific transition-metal insertions or sterically demanding cycloadditions [2]. Furthermore, substituting with unsubstituted phenylacetylene deprives the final molecular architecture of the critical 19F isotopic tag required for metabolic stability assays, positron emission tomography (PET) imaging, or 19F NMR tracking [1]. Consequently, the meta-fluoro isomer is strictly non-interchangeable in advanced structural biology and medicinal chemistry workflows where both high coupling yields and fluorinated functionality are concurrently demanded.
In manganese-catalyzed C(sp)-H borylation reactions utilizing HBPin, the position of the fluorine atom dictates the viability of the transformation. 3-Fluorophenylacetylene achieves a >99% crude yield of the desired alkynylboronate ester, whereas the substitution with 4-fluorophenylacetylene results in a reaction failure with <5% yield under identical conditions [1]. This stark contrast underscores the necessity of the meta-substitution for maintaining active catalytic turnover.
| Evidence Dimension | Product yield in Mn-catalyzed C(sp)-H borylation with HBPin |
| Target Compound Data | >99% crude yield |
| Comparator Or Baseline | 4-Fluorophenylacetylene (<5% yield) |
| Quantified Difference | Over 94% absolute increase in yield |
| Conditions | Mn-catalyzed reaction with HBPin at 60 °C for 24 hours |
Proves that the meta-fluoro isomer is strictly required for successful catalytic C-H borylation, preventing the costly procurement of the inactive para-isomer for this transformation.
During the synthesis of sterically hindered 1,5-triazole antimicrobial agents via azide-alkyne cycloaddition, the electronic profile of the alkyne is a definitive success factor. 3-Fluorophenylacetylene successfully reacts with complex azides to deliver the target 1,5-triazole in an 86% yield. In direct contrast, attempting the same reaction with 4-fluorophenylacetylene is completely unsuccessful (0% yield), likely due to the incompatible electron-withdrawing resonance effect from the para-position [1].
| Evidence Dimension | Yield of sterically hindered 1,5-triazole formation |
| Target Compound Data | 86% yield |
| Comparator Or Baseline | 4-Fluorophenylacetylene (0% yield / unsuccessful) |
| Quantified Difference | 86% absolute yield advantage |
| Conditions | Cycloaddition with sterically hindered azide precursor (Azide 82) |
Highlights the critical role of the meta-fluorine's specific electronic profile in enabling electronically demanding cycloadditions where para-substituted analogs completely fail.
For the late-stage functionalization of complex biomolecules, maintaining rapid reaction kinetics is essential to prevent degradation. In the Sonogashira cross-coupling of 7-bromotryptophan-containing tripeptides, 3-fluorophenylacetylene achieves quantitative conversion within 2 hours, perfectly matching the rapid baseline kinetics of unsubstituted phenylacetylene[1]. This demonstrates that the addition of the meta-fluorine atom does not impose a kinetic penalty during bioconjugation.
| Evidence Dimension | Conversion rate for cross-coupling with 7-bromotryptophan tripeptides |
| Target Compound Data | Quantitative conversion within 2 hours |
| Comparator Or Baseline | Unsubstituted phenylacetylene (Equivalent quantitative conversion) |
| Quantified Difference | Maintains baseline kinetics while adding a valuable 19F tag |
| Conditions | Pd-catalyzed aqueous/organic cross-coupling at 100 °C |
Allows researchers to seamlessly introduce a 19F NMR/PET label into complex biomolecules without sacrificing the rapid coupling kinetics of the unsubstituted baseline.
Due to its ability to achieve quantitative Sonogashira coupling conversions within 2 hours without kinetic penalties, 3-fluorophenylacetylene is a highly effective precursor for introducing 19F labels into halotryptophan-containing peptides [1]. This facilitates advanced metabolic tracking and PET imaging applications.
Leveraging its >99% yield in manganese-catalyzed C(sp)-H borylation, this compound is strongly indicated for the industrial or laboratory-scale production of fluorinated alkynylboronate esters, a process where para-substituted isomers fail [2].
Its specific electronic profile makes it highly suited for click chemistry with complex, sterically hindered azides. It is the required precursor for synthesizing specific 1,5-triazole anti-bacterial agents where alternative fluorinated isomers yield no product[3].
Flammable;Irritant